Hexan-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

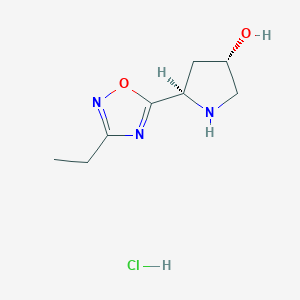

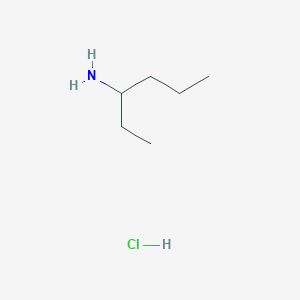

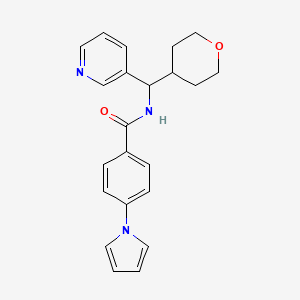

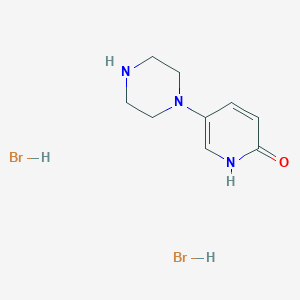

Hexan-3-amine hydrochloride is a chemical compound with the molecular formula C6H16ClN . It is also known by several other names, including 3-Hexanamine hydrochloride .

Synthesis Analysis

Hexan-3-amine hydrochloride can be synthesized through various methods. One such method involves the use of hexamethylenetetramine, a versatile reagent in organic synthesis . This reagent plays a significant role in modern organic synthesis and has been used in various reactions over the past decades .Molecular Structure Analysis

The molecular structure of Hexan-3-amine hydrochloride consists of a hexane chain with an amine group at the third carbon and a hydrochloride group attached to the nitrogen of the amine .Chemical Reactions Analysis

Amines, including Hexan-3-amine, can undergo various chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Wissenschaftliche Forschungsanwendungen

Enzyme Activity Buffering

Mixtures of tridodecylamine and its hydrochloride dissolved in solvents like hexane have been used as acid-base buffers for suspended immobilized enzymes, like subtilisin Carlsberg. This approach effectively maintains the enzyme's ionization state, crucial for catalytic activity (Harper, Moore, & Halling, 2000).

Reactivity with Model Nucleophiles

Hexane-1,3-sultone's reactivity with model nucleophiles, including butylamine and diethylamine, has been studied to understand its chemical selectivity and skin sensitization potency. This research helps elucidate the interactions of such compounds with protein amino acid residues (Meschkat, Barratt, & Lepoittevin, 2001).

Nucleophilic Fragmentation Studies

The reactivity and fragmentation of 1-Aza-bicyclo[2.2.0]hexane under various conditions have been explored, providing insights into the strain and bond weakening in bicyclic amines. This research offers a deeper understanding of the unusual reactivity of such compounds (Grob & Krasnobajew, 1964).

Hydrodenitrogenation Catalyst Research

Hexylamines have been studied as substrates in hydrodenitrogenation (HDN) over sulfided NiMo/γ-Al2O3 catalysts. Understanding the conversion mechanisms and product selectivities of hexylamines in HDN processes contributes to advancements in catalytic research (Zhao, Kukula, & Prins, 2004).

Ligand Design for Metal Complexes

Research into hexadentate (N3O3) amine phenol ligands for group 13 metals like aluminum, gallium, and indium has led to the development of highly flexible chelating agents. These agents are pivotal in the synthesis of metal complexes with various applications in chemistry and material science (Liu et al., 1993).

Solvent Impact on Chemical Reactions

The impact of solvent structure on organic reaction outcomes, specifically involving hexan-1-amine, has been studied in ionic liquid/acetonitrile mixtures. Such research is critical in understanding how solvents influence the rate and outcome of chemical reactions (Keaveney et al., 2016).

Synthesis and Characterization Techniques

Methods for synthesizing various amines, including the isolation of pure hydrochloride salts, have been developed and refined. These methods are significant in producing specific amine compounds for research and industrial applications (Bestmann & Wölfel, 1984).

Eigenschaften

IUPAC Name |

hexan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-5-6(7)4-2;/h6H,3-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPOQLARFLBTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76716-22-8 |

Source

|

| Record name | hexan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![2-butyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2755444.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2755447.png)

![2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B2755448.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2755452.png)

![N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755458.png)